molecular formula C7H15BrZn B1599905 4-Heptylzinc bromide CAS No. 312693-12-2

4-Heptylzinc bromide

Cat. No.: B1599905
CAS No.: 312693-12-2
M. Wt: 244.5 g/mol
InChI Key: BMIYJJRKLSBDHQ-UHFFFAOYSA-M
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Description

4-Heptylzinc bromide is an organozinc compound with the molecular formula C7H15BrZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylzinc bromide can be synthesized using a modified version of Knochel’s procedure. The process involves the reaction of 4-bromoheptane with zinc in the presence of tetrahydrofuran (THF) as a solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the preparation of this compound involves similar methods but with optimized conditions for large-scale production. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Heptylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Negishi coupling. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

4-Heptylzinc bromide has a wide range of applications in scientific research:

Properties

IUPAC Name

bromozinc(1+);heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIYJJRKLSBDHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH-]CCC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Heptylzinc bromide
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4-Heptylzinc bromide
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4-Heptylzinc bromide
Reactant of Route 6
4-Heptylzinc bromide

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